N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine
Description
N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine is a phosphorylated glycine derivative characterized by a trifluoroacetyl group and a bis(3-methylphenoxy)phosphorylmethyl substituent. The trifluoroacetyl moiety is commonly used as a protecting group for amines in peptide synthesis , while phosphoryl groups are often employed to modulate solubility, stability, or biological activity .
Properties
CAS No. |
106984-81-0 |
|---|---|
Molecular Formula |
C19H19F3NO6P |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-[bis(3-methylphenoxy)phosphorylmethyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C19H19F3NO6P/c1-13-5-3-7-15(9-13)28-30(27,29-16-8-4-6-14(2)10-16)12-23(11-17(24)25)18(26)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,24,25) |
InChI Key |
IPWPVJQNFMVFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(CN(CC(=O)O)C(=O)C(F)(F)F)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine typically involves multiple steps, including the formation of the bis(3-methylphenoxy)phosphoryl intermediate, followed by its reaction with glycine and trifluoroacetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in enzyme inhibition and protein interaction research.
Industry: Used in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine exerts its effects involves interactions with specific molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, while the trifluoroacetyl group may interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Glycine Derivatives
Key Observations:
Trifluoroacetyl Derivatives: N-(Trifluoroacetyl)glycine (C₄H₄F₃NO₃) is a benchmark compound for introducing trifluoroacetyl groups, enabling selective protection of amino groups during peptide synthesis . Its ester derivatives (e.g., crotyl ester) are used in heterocyclic chemistry . The target compound’s trifluoroacetyl group may similarly enhance metabolic stability or binding affinity in drug candidates.
Phosphorylated Glycine Derivatives: N-(Diphenyl phosphoryl)glycine (C₁₄H₁₄NO₄P) demonstrates the utility of phosphoryl groups in intramolecular displacement reactions for polypeptide synthesis .
Sulfonamide and Trifluoromethyl Derivatives: Compounds like N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine (C₁₀H₁₀F₃NO₄S) highlight the role of sulfonyl and trifluoromethyl groups in agrochemicals and pharmaceuticals . The target compound’s 3-methylphenoxy groups may confer selective herbicidal or pesticidal activity, as seen in flutolanil (a phenyl benzamide pesticide) .
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